![molecular formula C22H19NO B14215549 6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile CAS No. 823236-47-1](/img/structure/B14215549.png)
6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile is an organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: This compound has a similar structure but lacks the nitrile group.
2-(2-(3-(2-(7-chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol: Another compound with a similar core structure but different functional groups.
Uniqueness
6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
823236-47-1 |
|---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-[2-(3-propan-2-yloxyphenyl)ethenyl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C22H19NO/c1-16(2)24-22-5-3-4-17(14-22)6-7-18-8-10-21-13-19(15-23)9-11-20(21)12-18/h3-14,16H,1-2H3 |
InChI Key |
HCPZRLLRXRUBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=CC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


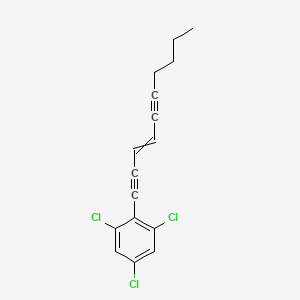
![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)
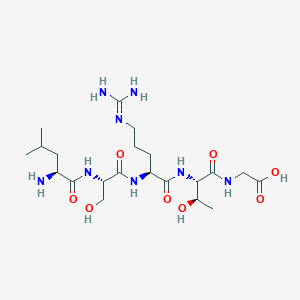
![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)
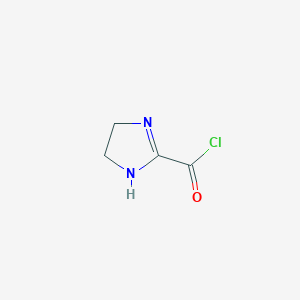
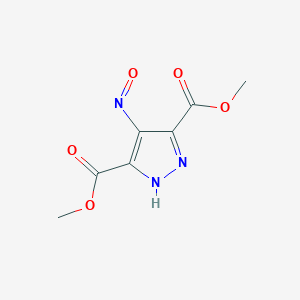
![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
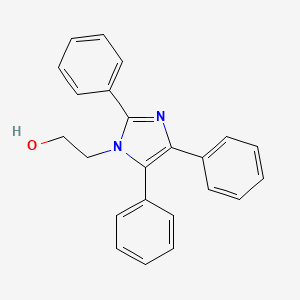
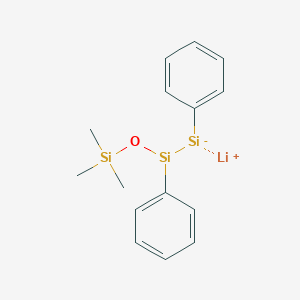
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
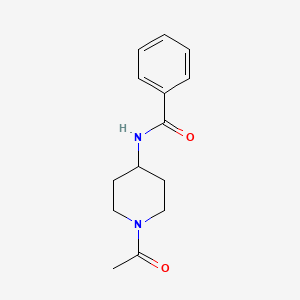
![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
